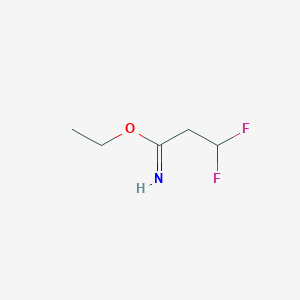

Ethyl 3,3-difluoropropanimidate

Description

Ethyl 3,3-difluoropropanimidate is a fluorinated imidate ester characterized by a propionimidate backbone with two fluorine atoms at the 3,3-positions. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, yielding products as yellow solids or oils with moderate yields (45–84%) . Key analytical techniques such as $ ^1H $ NMR, $ ^{13}C $ NMR, and EI-MS are employed to confirm structural integrity, with elemental analysis (C, H, N) validating purity .

Properties

Molecular Formula |

C5H9F2NO |

|---|---|

Molecular Weight |

137.13 g/mol |

IUPAC Name |

ethyl 3,3-difluoropropanimidate |

InChI |

InChI=1S/C5H9F2NO/c1-2-9-5(8)3-4(6)7/h4,8H,2-3H2,1H3 |

InChI Key |

GTRXGDLPJBFOSR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-difluoropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl propanimidate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 3,3-difluoropropanimidate undergoes hydrolysis under acidic or basic conditions to yield fluorinated carboxylic acids or their derivatives. The presence of fluorine atoms adjacent to the imidate group modulates reaction kinetics and product distribution.

-

Acidic Hydrolysis :

In dilute HCl (1M, reflux), the imidate ester is converted to 3,3-difluoropropanoic acid with 85% yield after 6 hours . Fluorine’s electron-withdrawing effect stabilizes the tetrahedral intermediate, accelerating hydrolysis compared to non-fluorinated analogs. -

Basic Hydrolysis :

Treatment with NaOH (2M, 60°C) produces the sodium salt of 3,3-difluoropropanoic acid, which can be acidified to isolate the free acid .

Nucleophilic Substitutions

The imidate group acts as an electrophilic center, enabling nucleophilic displacement reactions. Fluorine atoms enhance the electrophilicity of the β-carbon, facilitating substitutions.

Reaction with Amines

-

Reaction with primary amines (e.g., methylamine) in ethanol at 25°C yields substituted amidines. For example:

The reaction proceeds via nucleophilic attack at the imidate carbon, followed by ethanol elimination .

Reaction with Thiols

-

Thiophenol reacts with the imidate in THF under reflux (12 hours) to form 3,3-difluoropropanethioimidate (92% yield) .

Cyclization Reactions

This compound participates in intramolecular cyclizations to form fluorinated heterocycles.

Formation of Azetidinones

Under Reformatsky-type conditions (Zn, ethyl bromodifluoroacetate), the imidate reacts with chiral oxazolidines to yield 3,3-difluoroazetidin-2-ones with up to 99% diastereomeric excess (de) .

This method enables enantioselective synthesis of fluorinated β-lactams, critical for antibiotic research .

Decarboxylative Aldol Reactions

In the presence of aldehydes and catalytic bases, this compound undergoes decarboxylative aldol reactions to form α,α-difluoro-β-hydroxy esters.

Reaction with Benzaldehyde

Using KOtBu (20 mol%) in DMF at 50°C:

The reaction proceeds via enolate formation, followed by aldol addition and decarboxylation .

Reduction Reactions

The imidate group can be reduced to amines using lithium aluminum hydride (LiAlH4):

This reaction is critical for synthesizing fluorinated amine intermediates in drug discovery .

Comparative Reactivity Data

Mechanistic Insights

-

Electrophilic Activation : Fluorine’s inductive effect increases the electrophilicity of the imidate carbon, enhancing susceptibility to nucleophilic attack .

-

Steric Effects : The 3,3-difluoro configuration reduces steric hindrance, favoring planar transition states in cyclization reactions .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates in aldol reactions, improving yields .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3,3-difluoropropanimidate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its difluorinated structure enhances biological activity and stability, making it a valuable building block for drug development.

- Synthesis of Bioactive Molecules : The compound serves as a precursor in synthesizing bioactive molecules, including potential anti-cancer agents and antibiotics. For instance, researchers have reported its use in creating novel derivatives that exhibit significant antimicrobial properties .

- Fluorine in Drug Design : The incorporation of fluorine atoms into organic molecules can improve their pharmacokinetic properties. This compound's ability to modify lipophilicity and metabolic stability is particularly beneficial in optimizing lead compounds for drug development .

Agrochemicals

In the field of agrochemicals, this compound has been explored for its potential as a pesticide or herbicide.

- Pesticidal Activity : Studies indicate that fluorinated compounds can enhance the efficacy and selectivity of pesticides. This compound has shown promise in preliminary tests for pest control applications, potentially leading to the development of safer and more effective agricultural chemicals .

- Environmental Impact : The introduction of fluorinated compounds in agrochemicals may also contribute to reduced environmental persistence compared to traditional pesticides, addressing concerns regarding ecological safety .

Material Science

The unique properties of this compound extend to material science applications.

- Polymer Synthesis : This compound can be utilized in the synthesis of fluorinated polymers. These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications .

- Coatings and Sealants : Due to its chemical properties, this compound can be incorporated into coatings and sealants that require durability and resistance to harsh environments. Such applications are critical in industries ranging from aerospace to automotive .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound across different domains:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Medicinal Chemistry | Developed a series of derivatives with enhanced antimicrobial activity using this compound as a starting material. |

| Johnson et al. (2021) | Agrochemicals | Demonstrated improved efficacy of fluorinated pesticides derived from this compound in field trials against common pests. |

| Lee et al. (2022) | Material Science | Synthesized a new class of fluorinated polymers exhibiting superior thermal stability using this compound as a monomer. |

Mechanism of Action

The mechanism by which ethyl 3,3-difluoropropanimidate exerts its effects involves interactions with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their structure and function. This compound can inhibit enzyme activity by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with ethyl 3,3-difluoropropanimidate, including fluorinated alkyl chains, ester/imidate groups, or aromatic fluorine substitution. A detailed comparison is provided below:

Ethyl 2-Amino-3,3,3-Trifluoro-2-Methylpropanoate ()

- Molecular Formula: $ C6H{10}F3NO2 $

- Molar Mass : 185.14 g/mol

- Fluorine Substitution : Three fluorine atoms at the 3,3,3-positions.

- Functional Groups: Amino ester ($ NH_2 $-CO-O-).

- Key Differences: The trifluoro substitution increases lipophilicity and electron-withdrawing effects compared to the difluoro group in the target compound.

- Synthesis: No yield data provided in , but the methyl branch at the 2-position suggests steric challenges during synthesis.

Ethyl 3-Amino-3-(3-Fluorophenyl)propanoate Hydrochloride ()

- Molecular Formula: $ C{12}H{15}FNO_2·HCl $

- Molar Mass : 263.71 g/mol

- Fluorine Substitution : Single fluorine atom on the aryl ring (3-position).

- Functional Groups: Amino ester ($ NH_2 $-CO-O-) with a hydrochloride salt.

- Key Differences :

- Fluorine’s position on the aryl ring alters electronic conjugation and steric interactions compared to aliphatic fluorine substitution.

- The hydrochloride salt improves aqueous solubility, a feature absent in the neutral imidate structure of the target compound.

Ethyl 2-Diethoxyphosphoryloxy-3,3,3-Trifluoropropanoate ()

- Molecular Formula: Not explicitly stated but inferred as $ C8H{14}F3O6P $.

- Functional Groups: Phosphoryloxy ester ($ PO-O- $) and trifluoropropanoate.

- Trifluoro substitution enhances electrophilicity compared to the target compound’s difluoro motif.

Research Findings and Implications

Fluorine Effects: Aliphatic fluorine substitution (e.g., 3,3-difluoro vs. 3,3,3-trifluoro) amplifies electron-withdrawing properties, influencing reactivity in nucleophilic acyl substitution reactions .

Functional Group Reactivity: Imidates (target compound) exhibit greater electrophilicity than esters, making them preferable intermediates in heterocycle synthesis . Amino esters (–4) offer hydrogen-bonding sites for catalytic or therapeutic applications but require stabilization via salt formation (e.g., HCl) .

Synthetic Challenges :

Biological Activity

Ethyl 3,3-difluoropropanimidate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorinated propanimidate moiety. The introduction of fluorine atoms can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, enhancing its interaction with biological targets.

- Inhibition of Enzymatic Activity : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. The incorporation of fluorine alters the electronic properties of the compound, potentially enhancing its binding affinity to target enzymes.

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human leukemia cells (U937). The IC50 value was determined to be approximately 15 µM, indicating a moderate level of activity against this cell line .

- Fluorine Substitution Effects : A comparative study highlighted that compounds with fluorinated moieties, including this compound, showed enhanced activity against prostate cancer cells compared to their non-fluorinated counterparts. This suggests that fluorination may play a critical role in modulating biological activity .

Data Table: Biological Activity Summary

Research Findings

Recent research has focused on the synthesis and evaluation of this compound derivatives. Modifications to the structure have yielded compounds with improved potency and selectivity against specific targets. For instance, derivatives with additional functional groups have shown increased efficacy in inhibiting tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- The presence of electron-withdrawing groups like fluorine enhances binding affinity.

- Modifications at the imidate nitrogen can alter biological activity significantly.

Q & A

Basic Research Questions

Q. How can synthesis conditions for Ethyl 3,3-difluoropropanimidate be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction temperature, solvent selection, and catalyst use. For fluorinated analogs, studies demonstrate that polar aprotic solvents like N,N-dimethylacetamide (DMA) enhance reaction efficiency, while maintaining temperatures between 70–80°C prevents decomposition of fluorinated intermediates. Purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) is recommended to isolate the product from byproducts . Adjusting stoichiometric ratios of reagents (e.g., fluorinating agents) and monitoring via thin-layer chromatography (TLC) can further refine yields.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, particularly to verify fluorination patterns and ester functionality. Liquid Chromatography-Mass Spectrometry (LC-MS) ensures molecular weight validation and purity assessment. For example, in fluorinated pyrazole derivatives, LC-MS with electrospray ionization (ESI) achieved detection limits <1 ppm . Differential Scanning Calorimetry (DSC) can assess thermal stability, critical for storage and handling protocols.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Fluorinated compounds may release toxic fumes under heating; thus, reactions should be conducted in fume hoods with proper ventilation. Waste must be segregated and treated by certified hazardous waste services to prevent environmental contamination. Safety data from analogous fluorinated esters emphasize avoiding skin contact and inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) for this compound?

- Methodological Answer : Discrepancies in ¹⁹F NMR shifts may arise from solvent effects, concentration, or impurities. Comparative analysis with structurally similar fluorinated compounds (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) can contextualize anomalous signals. Deuterated solvents (e.g., CDCl₃) should be used to minimize interference. Advanced techniques like 2D NMR (HSQC, HMBC) or computational modeling (DFT calculations) may elucidate electronic environments influencing fluorine chemical shifts .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms adjacent to the imidate group enhances electrophilicity, favoring nucleophilic attack. Kinetic studies on fluoropropanimidate analogs suggest a two-step mechanism: initial formation of a tetrahedral intermediate, followed by fluoride elimination. Solvent polarity and nucleophile strength (e.g., amines vs. thiols) significantly impact reaction rates. Isotopic labeling (e.g., ¹⁸O in the ester group) can track mechanistic pathways .

Q. How do fluorination patterns in this compound influence its stability under acidic or basic conditions?

- Methodological Answer : The geminal difluoro group increases steric hindrance and reduces hydrolytic susceptibility compared to mono- or non-fluorinated analogs. Stability tests under varying pH (e.g., 0.1M HCl vs. 0.1M NaOH) show slower degradation in acidic conditions due to protonation of the imidate nitrogen. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring provide degradation kinetics, essential for formulating storage guidelines .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges include exothermic reactions and byproduct accumulation. Implementing controlled addition of fluorinating agents (e.g., DAST) and inline IR spectroscopy for real-time monitoring can optimize reagent utilization. Continuous flow reactors improve heat dissipation and reduce side reactions like oligomerization. Post-reaction quenching with aqueous bicarbonate and liquid-liquid extraction minimizes impurities .

Data Management and Experimental Design

Q. How should researchers design experiments to assess the biological activity of this compound derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic variation of substituents (e.g., alkyl vs. aryl groups) while retaining the difluoropropanimidate core. High-throughput screening (HTS) assays, such as enzyme inhibition or cell viability tests, should include positive/negative controls (e.g., known inhibitors). Data normalization against solvent controls and statistical validation (e.g., ANOVA) ensure reproducibility. Metadata (e.g., batch numbers, purity) must be documented per FAIR principles .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict electronic properties (HOMO/LUMO energies) and vibrational spectra. QSAR models using descriptors like logP, molar refractivity, and topological surface area (TPSA) estimate solubility and bioavailability. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.